molecular formula C19H16N2O B8222965 (R)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole

(R)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole

Cat. No.: B8222965
M. Wt: 288.3 g/mol
InChI Key: UJADDXAPWQSGKQ-MRXNPFEDSA-N
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Description

(R)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole is a chiral oxazoline ligand with a benzyl group at the 4-position and a quinolin-8-yl substituent at the 2-position of the oxazoline ring. The (R)-configuration at the stereogenic center enhances its utility in asymmetric catalysis, particularly in enantioselective transformations such as cyclopropanations, Diels-Alder reactions, and cross-couplings . Its quinolin-8-yl group provides a rigid, aromatic framework that facilitates π-π interactions and metal coordination, while the benzyl substituent introduces steric bulk to modulate selectivity . Commercial samples typically report 98% purity and 99% enantiomeric excess (ee), underscoring its reliability for high-precision synthetic applications .

Properties

IUPAC Name

(4R)-4-benzyl-2-quinolin-8-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c1-2-6-14(7-3-1)12-16-13-22-19(21-16)17-10-4-8-15-9-5-11-20-18(15)17/h1-11,16H,12-13H2/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJADDXAPWQSGKQ-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC=CC3=C2N=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C(O1)C2=CC=CC3=C2N=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a quinoline derivative with an oxazoline precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of ®-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

®-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzyl and quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted benzyl and quinoline compounds.

Scientific Research Applications

Chemical Synthesis and Properties

(R)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole serves as a versatile building block in organic synthesis. Its synthesis typically involves the cyclization of quinoline derivatives with oxazoline precursors under specific reaction conditions. Common solvents include dichloromethane or toluene, often requiring heat to facilitate the cyclization process. The compound's molecular formula is C19H16N2OC_{19}H_{16}N_{2}O with a molecular weight of 288.34 g/mol .

Key Synthetic Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation : Transforming it into quinoline N-oxides using oxidizing agents like hydrogen peroxide.
  • Reduction : Converting the quinoline moiety into tetrahydroquinoline derivatives with reducing agents such as lithium aluminum hydride.
  • Substitution : Electrophilic and nucleophilic substitutions can occur on the benzyl and quinoline rings under various conditions.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer domains. The quinoline moiety is known for its ability to intercalate with DNA, which may disrupt cellular functions and lead to anticancer effects. Additionally, studies have shown that this compound can inhibit specific enzymes, contributing to its biological efficacy .

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. This suggests its potential as a therapeutic agent in cancer treatment.
  • Antimicrobial Effects : In vitro assays revealed that the compound displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its utility in developing new antimicrobial agents .

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent in treating neurodegenerative diseases and other conditions complicated by depression. Its unique structural features allow for modifications that can enhance its pharmacological properties .

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials and as a catalyst in various chemical reactions. Its ability to facilitate specific reactions makes it valuable in synthetic chemistry .

Mechanism of Action

The mechanism of action of ®-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The dihydrooxazole ring can interact with enzymes, inhibiting their activity and contributing to the compound’s biological effects.

Comparison with Similar Compounds

Key Findings:

Structural Influence on Catalytic Performance: The quinolin-8-yl group in the target compound offers stronger metal-coordinating ability compared to pyridin-2-yl derivatives due to its extended aromatic system and nitrogen positioning . Benzyl substituents (e.g., in the target compound) enhance enantioselectivity in catalysis compared to phenyl or isopropyl groups, as observed in asymmetric cyclopropanation reactions .

Enantiomeric Excess (ee): Compounds with 99% ee (e.g., target compound and its quinolin-2-yl analog) are preferred for high-precision synthesis, whereas lower ee values correlate with reduced reaction selectivity .

Safety and Handling: Similar compounds, such as (R)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole, require storage under inert atmospheres due to sensitivity to moisture and oxidation . Hazard codes (e.g., H302, H315) indicate the need for protective equipment during handling .

Cost and Availability :

  • (R)-4-Phenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole is more cost-effective (priced at ~¥1,321/250mg) compared to benzyl-substituted derivatives, making it suitable for large-scale applications .

Research Implications

  • Steric vs. Electronic Effects : The benzyl group’s steric bulk in the target compound improves enantioselectivity in Cu-catalyzed reactions, while fluorinated pyridinyl derivatives (e.g., 5-fluoropyridin-2-yl) fine-tune electronic properties for Pd-mediated couplings .
  • Substituent Position Matters: The quinolin-8-yl vs. quinolin-2-yl distinction alters metal-ligand coordination geometry, impacting reaction outcomes in asymmetric catalysis .

Biological Activity

(R)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique structure that combines a benzyl group, a quinoline moiety, and a dihydrooxazole ring. This specific arrangement contributes to its distinct chemical reactivity and biological activity.

Property Value
Molecular Formula C₁₈H₁₈N₂O
Molecular Weight 290.35 g/mol
Melting Point Not specified
Solubility Soluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • DNA Intercalation : The quinoline moiety can intercalate with DNA, disrupting replication processes and leading to cell death. This mechanism is crucial for its anticancer properties.
  • Enzyme Inhibition : The dihydrooxazole ring may inhibit enzymes such as topoisomerases, which are essential for DNA replication and repair. This inhibition further contributes to the compound's anticancer effects.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.

Research Findings

Recent studies have highlighted the biological activities of this compound:

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value indicating effective concentration for inducing cell death. The mechanism involved apoptosis induction through DNA damage and cell cycle arrest .

Antimicrobial Properties

Research demonstrated that this compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.

Case Studies

  • Case Study 1: Anticancer Efficacy
    • Objective : To assess the anticancer efficacy of this compound.
    • Methodology : MTT assay was used to evaluate cell viability in various cancer cell lines.
    • Results : The compound showed a dose-dependent reduction in cell viability with significant apoptosis observed via flow cytometry analysis.
    • : The findings support further development of this compound as a potential anticancer therapeutic agent.
  • Case Study 2: Antimicrobial Activity
    • Objective : To evaluate the antimicrobial effects against specific bacterial strains.
    • Methodology : Agar diffusion method was employed to determine the inhibition zones.
    • Results : Notable inhibition zones were observed for both Bacillus subtilis and Candida albicans, indicating strong antimicrobial activity.
    • : This compound may serve as a lead structure for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (R)-4-benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole, and how is enantiomeric purity ensured?

  • Methodological Answer : The synthesis typically involves three stages: (1) condensation of (R)-2-phenylglycinol with a benzyl-substituted aldehyde to form the oxazoline ring, (2) coupling with quinoline-8-yl derivatives under acidic conditions, and (3) purification via column chromatography. High yields (83–94%) and purity (>99%) are achieved using polarimetry ([α]D measurements) and chromatography (ADH columns with hexane/isopropanol) to confirm enantiopurity . Structural validation employs IR (C=N and C-O stretches at ~1650 cm⁻¹ and ~1100 cm⁻¹), NMR (distinct benzyl proton splitting at δ 3.8–4.5 ppm), and GC-MS .

Q. How is the enantiomeric configuration of the compound confirmed experimentally?

  • Methodological Answer : Enantiomeric excess (ee) is determined using chiral high-performance liquid chromatography (HPLC) with ADH or similar columns. Specific optical rotation values ([α]D) are compared to literature data (e.g., [α]20D = −56.3° for (R)-dihydrooxazole analogs in CHCl3). X-ray crystallography may resolve absolute configuration, as demonstrated for related dihydrooxazole derivatives .

Q. What safety precautions are recommended for handling this compound?

  • Methodological Answer : The compound is classified under acute toxicity (Category 4 for oral, dermal, and inhalation routes). Use PPE (gloves, goggles), work in a fume hood, and avoid dust formation. In case of skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes. Store under inert atmosphere at room temperature .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic structure and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Exact exchange terms improve accuracy for thermochemical properties (e.g., bond dissociation energies). Solvent effects (acetic acid, ethanol) are modeled using PCM or SMD .

Q. What role does this compound play in asymmetric catalysis, particularly in transition-metal complexes?

  • Methodological Answer : The oxazoline ring acts as a chiral ligand in cobalt and palladium complexes, enabling enantioselective catalysis. For example, (S)-dihydrooxazole ligands coordinate via the N-atom of oxazoline and quinoline, influencing stereochemistry in isoprene polymerization (yielding >99% cis-1,4 selectivity) . Modifying the benzyl or quinoline substituents alters steric/electronic effects on catalytic activity .

Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data?

  • Methodological Answer : Discrepancies in yields (e.g., 54% vs. 83% in cobalt complex syntheses) arise from variations in reflux time, solvent (AcOH vs. THF), or purification methods. For biological activity, compare assay conditions: antifungal studies require standardized MIC (Minimum Inhibitory Concentration) protocols against Candida spp. and Aspergillus spp. .

Q. What strategies enhance the compound’s application in medicinal chemistry, such as antifungal or anticancer studies?

  • Methodological Answer : Structural modifications at the benzyl or quinoline groups improve bioactivity. For example, introducing electron-withdrawing groups (e.g., -Br, -Cl) on the quinoline ring increases antifungal potency (MIC ≤ 1 µg/mL). Molecular docking studies with CYP51 or β-tubulin targets guide rational design .

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